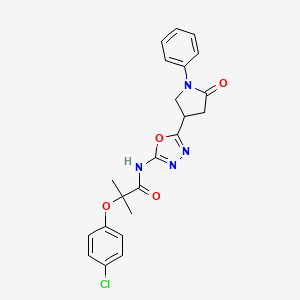![molecular formula C19H24ClN3O3S B2632640 N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215516-78-1](/img/structure/B2632640.png)
N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O3S and its molecular weight is 409.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomass Conversion and Polymer Synthesis
One area of related research focuses on the conversion of plant biomass into furan derivatives, which are key intermediates for synthesizing a variety of polymers, functional materials, and fuels. Furan compounds, including those derived from 5-Hydroxymethylfurfural (HMF), have been explored for their potential to serve as renewable feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This research highlights the versatility of furan derivatives in producing monomers, polymers, and other valuable chemical products, underscoring the potential applications of structurally related compounds in sustainable material synthesis (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmaceutical Impurities and Drug Synthesis
Another relevant research direction involves the synthesis of pharmaceutical impurities and the development of novel methods for synthesizing proton pump inhibitors, such as omeprazole. This research area includes studying various pharmaceutical impurities associated with anti-ulcer drugs, providing insights into the synthetic pathways and potential impurities that might arise in the synthesis of complex molecules. Such studies are crucial for improving drug synthesis processes and ensuring the quality and safety of pharmaceutical products (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antitubercular Activity of Heterocyclic Compounds
Research on heterocyclic compounds, including those containing the thiophene and imidazole rings, has demonstrated significant antitubercular activity. These studies explore the synthesis and evaluation of various heterocyclic derivatives as potential antitubercular agents, highlighting the importance of structural modifications to enhance activity and selectivity against tuberculosis-causing bacteria. Such research underscores the potential of structurally similar compounds in developing new treatments for infectious diseases (Asif, 2014).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-4-24-14-8-5-10-16-17(14)20-19(26-16)22(12-7-11-21(2)3)18(23)15-9-6-13-25-15;/h5-6,8-10,13H,4,7,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXOJTUZKQGQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2632557.png)

![2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2632562.png)



![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2632570.png)

![(E)-N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2632572.png)
![1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2632573.png)

![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)

